molecular formula C21H21FN2O3 B4574545 N-(4-acetylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide

N-(4-acetylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B4574545
M. Wt: 368.4 g/mol
InChI Key: WPGNYOIISNVDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H21FN2O3 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-acetylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is 368.15362070 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cannabinoid Receptor Antagonists

Research has focused on understanding the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. For example, the study of biarylpyrazole compounds, including similar structures to "N-(4-acetylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide," has provided insights into their potential to serve as pharmacological probes or therapeutic agents that can antagonize the effects of cannabinoids. These compounds are explored for their utility in characterizing cannabinoid receptor binding sites and potentially mitigating the adverse effects of cannabinoid and cannabimimetic agents (R. Lan et al., 1999).

Medical Imaging Agents

The synthesis and evaluation of methoxy and fluorine analogs, including structures akin to "N-(4-acetylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide," have been undertaken to develop tracers for medical imaging. These efforts aim to create positron emission tomography (PET) ligands for imaging cerebral cannabinoid CB1 receptors, demonstrating the importance of such compounds in advancing diagnostic capabilities (Shintaro Tobiishi et al., 2007).

Antipsychotic Drug Development

Investigations into conformationally constrained butyrophenones, which share structural similarities with "N-(4-acetylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide," have been conducted to assess their potential as antipsychotic drugs. These studies focus on compounds that exhibit affinity for dopamine and serotonin receptors, with the aim of developing drugs that are effective against psychotic disorders with a lower risk of inducing extrapyramidal side effects (E. Raviña et al., 2000).

Novel Pharmacological Compounds

Research on the molecular interaction of cannabinoid receptor antagonists, which includes the examination of structures analogous to "N-(4-acetylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide," contributes to a better understanding of how these compounds interact with CB1 receptors. Such studies are crucial for designing more effective therapeutic agents by elucidating the steric and electrostatic requirements for receptor binding and antagonist activity (J. Shim et al., 2002).

Properties

IUPAC Name

N-(4-acetylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-14(25)15-5-7-19(8-6-15)23-20(26)16-9-11-24(12-10-16)21(27)17-3-2-4-18(22)13-17/h2-8,13,16H,9-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGNYOIISNVDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.